

Application Notes and Protocols: Analysis of 5-Nitrobenzo[d]oxazol-2(3H)-one

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Compound of Interest

Compound Name: 5-Nitrobenzo[d]oxazol-2(3H)-one

Cat. No.: B458946

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Introduction

5-Nitrobenzo[d]oxazol-2(3H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a benzoxazolone core with a nitro group substituent, imparts specific chemical properties that are crucial for its biological activity. Accurate structural elucidation and purity assessment are paramount for its application in research and pharmaceutical development. This document provides detailed protocols for the analysis of **5-Nitrobenzo[d]oxazol-2(3H)-one** using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful analytical techniques for the characterization of organic molecules. The provided data is representative and intended to guide researchers in their analytical endeavors.

Molecular Structure

Systematic Name: 5-Nitro-1,3-benzoxazol-2(3H)-one CAS Number: 3889-13-2 Molecular Formula: $C_7H_4N_2O_4$ Molecular Weight: 180.12 g/mol

The structure and atom numbering for NMR assignments are depicted below:

Caption: Structure of **5-Nitrobenzo[d]oxazol-2(3H)-one** with atom numbering.

Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy is a fundamental technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectral Data (Predicted)

The following table summarizes the predicted ¹H NMR spectral data for **5-Nitrobenzo[d]oxazol-2(3H)-one**. The data is based on the analysis of structurally similar compounds and chemical shift predictions.

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~11.5	br s	-	1H	NH-3
~8.10	d	~2.5	1H	H-4
~7.95	dd	~9.0, 2.5	1H	H-6
~7.40	d	~9.0	1H	H-7

¹³C NMR Spectral Data (Predicted)

The following table presents the predicted ¹³C NMR spectral data for **5-Nitrobenzo[d]oxazol-2(3H)-one**.

Chemical Shift (δ, ppm)	Assignment
~155.0	C=O (C2)
~148.0	C-5
~143.0	C-7a
~132.0	C-3a
~120.0	C-6
~111.0	C-7
~108.0	C-4

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Mass Spectrometry Data (Predicted)

The following table summarizes the predicted key mass-to-charge ratios for **5-Nitrobenzo[d]oxazol-2(3H)-one** under electron ionization (EI).

m/z	Relative Intensity	Assignment
180	High	$[M]^+$ (Molecular Ion)
150	Moderate	$[M - NO]^+$
134	Moderate	$[M - NO_2]^+$
106	High	$[M - NO_2 - CO]^+$
78	Moderate	$[C_6H_4N]^+$

Experimental Protocols

Protocol 1: NMR Sample Preparation and Data Acquisition

Objective: To obtain high-resolution 1H and ^{13}C NMR spectra of **5-Nitrobenzo[d]oxazol-2(3H)-one**.

Materials:

- **5-Nitrobenzo[d]oxazol-2(3H)-one** (5-10 mg)
- Deuterated dimethyl sulfoxide (DMSO- d_6)
- NMR tube (5 mm)
- Pipettes and vials

Procedure:

- Accurately weigh 5-10 mg of **5-Nitrobenzo[d]oxazol-2(3H)-one** and transfer it to a clean, dry vial.
- Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.
- Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
- Transfer the solution to a 5 mm NMR tube.
- Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
- Process the acquired data (Fourier transformation, phasing, baseline correction, and referencing to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Protocol 2: Mass Spectrometry Sample Preparation and Data Acquisition

Objective: To obtain the mass spectrum of **5-Nitrobenzo[d]oxazol-2(3H)-one** and identify its molecular ion and fragmentation pattern.

Materials:

- **5-Nitrobenzo[d]oxazol-2(3H)-one**
- Methanol or other suitable volatile solvent
- Mass spectrometer (e.g., with Electron Ionization source)

Procedure:

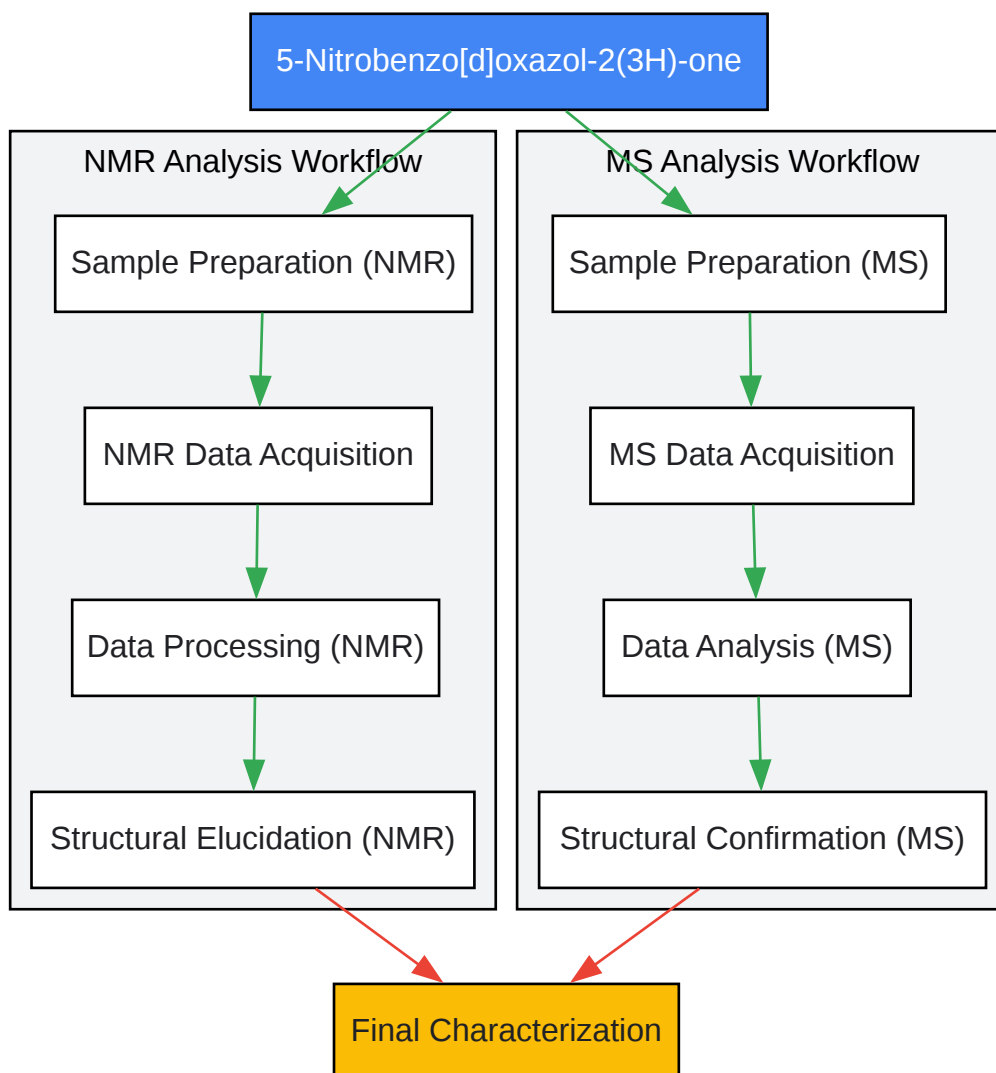
- Prepare a dilute solution of **5-Nitrobenzo[d]oxazol-2(3H)-one** in a volatile solvent such as methanol (approximately 1 mg/mL).
- Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or GC/LC).

- Acquire the mass spectrum in the desired mass range (e.g., m/z 50-250) using an appropriate ionization technique (e.g., Electron Ionization at 70 eV).
- Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR and Mass Spectrometry analysis of **5-Nitrobenzo[d]oxazol-2(3H)-one**.

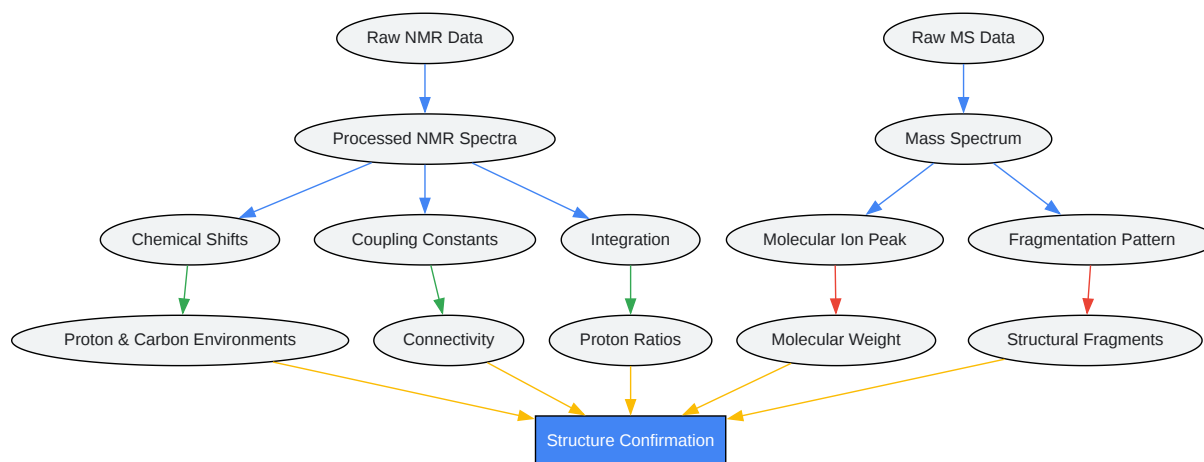


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Caption: Workflow for NMR and MS analysis.

Data Analysis and Interpretation Logic

This diagram outlines the logical steps involved in interpreting the spectral data to confirm the structure of the compound.



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Caption: Logic diagram for spectral data interpretation.

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